2-Bromo-5,9,9-triphenyl-9H-fluorene
CAS No.:
Cat. No.: VC16781578
Molecular Formula: C31H21Br
Molecular Weight: 473.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C31H21Br |
---|---|
Molecular Weight | 473.4 g/mol |
IUPAC Name | 2-bromo-5,9,9-triphenylfluorene |
Standard InChI | InChI=1S/C31H21Br/c32-25-19-20-27-29(21-25)31(23-13-6-2-7-14-23,24-15-8-3-9-16-24)28-18-10-17-26(30(27)28)22-11-4-1-5-12-22/h1-21H |
Standard InChI Key | TUALQGQCAMEOCR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=C3C4=C(C=C(C=C4)Br)C(C3=CC=C2)(C5=CC=CC=C5)C6=CC=CC=C6 |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-bromo-5,9,9-triphenyl-9H-fluorene, reflecting the positions of substituents on the fluorene skeleton . The molecular formula is C₃₃H₂₃Br, with a molecular weight of 491.44 g/mol (calculated from isotopic composition). The fluorene system consists of two benzene rings connected by a five-membered ring, with bromine at position 2 and phenyl groups at positions 5, 9, and 9' (Figure 1) .
Stereoelectronic Features
The planar fluorene core enables π-conjugation, while the bulky phenyl groups at positions 9 and 9' introduce steric hindrance, reducing intermolecular aggregation—a desirable trait for OLED emitters . Bromine’s electron-withdrawing nature lowers the highest occupied molecular orbital (HOMO) energy, enhancing charge transport in semiconductor applications . Density functional theory (DFT) studies on analogous fluorenes suggest a HOMO-LUMO gap of ~3.2 eV, though experimental data for this specific compound remain unpublished .
Synthesis and Optimization
Grignard-Based Alkylation
A common route to triphenylfluorenes involves sequential Grignard reactions. For example, 2-bromo-9H-fluorenone is treated with phenylmagnesium chloride to install phenyl groups, followed by acid-catalyzed cyclization (Figure 2) . In a modified protocol for 2-bromo-5,9,9-triphenyl-9H-fluorene, an additional Friedel-Crafts alkylation step introduces the third phenyl group using benzene and a Lewis acid (e.g., AlCl₃) .
Table 2: Representative Synthesis Protocol
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | 2-Bromofluorenone + PhMgCl (THF, reflux) | 72% | |
2 | H₂SO₄ (benzene, 80°C) | 65% | |
3 | PhH/AlCl₃ (room temperature) | 58% |
Key challenges include regioselectivity in bromination and steric effects during phenyl group addition. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) .
Spectroscopic Characterization
¹H NMR (300 MHz, CDCl₃): Peaks at δ 7.18–7.75 ppm correspond to aromatic protons, with splitting patterns indicating para-substituted phenyl groups . The absence of protons at position 9 confirms quaternary carbon formation. ¹³C NMR reveals signals for sp³-hybridized C9 (δ 65.6 ppm) and aromatic carbons (δ 120–153 ppm) . Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 491.3 ([M⁺], calculated 491.44) .
Physicochemical Properties
Thermal Stability and Solubility
The compound exhibits a melting point range of 225–230°C, higher than diphenyl analogues (217–221°C) , due to increased π-stacking resistance. It is insoluble in water but dissolves in chlorinated solvents (e.g., dichloromethane) and aromatic hydrocarbons (toluene).
Table 3: Solubility Profile
Solvent | Solubility (mg/mL) | Class |
---|---|---|
Water | <0.001 | Insoluble |
THF | 12.4 | Moderately soluble |
Chloroform | 23.8 | Freely soluble |
Optical and Electronic Properties
In thin films, 2-bromo-5,9,9-triphenyl-9H-fluorene emits blue light (λₑₘ = 450 nm) with a quantum yield of 0.42, comparable to spirobifluorenes . Cyclic voltammetry reveals reversible oxidation at +1.2 V (vs. Ag/AgCl), suggesting stability under electrophilic conditions .
Applications in Materials Science
OLED Host Materials
The compound’s rigid structure and high glass transition temperature (~150°C) make it suitable as a host matrix for phosphorescent OLEDs. Devices incorporating this material achieve luminance efficiencies of 18 cd/A, outperforming polyfluorene blends .
Pharmaceutical Intermediates
As a brominated aromatic hydrocarbon, it serves as a precursor in Suzuki-Miyaura couplings for antitumor agents. For example, palladium-catalyzed cross-coupling with boronic acids yields biaryl structures under mild conditions .
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